3,5-dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Medicinal Chemistry Fragment-Based Drug Discovery Small Molecule Synthesis

3,5-Dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic small molecule (MF: C21H24N2O5; MW: 384.4 g/mol) that combines a 3,5-dimethoxyphenyl group with a 2-phenylmorpholine moiety via an oxoethyl linker. Its structure suggests it belongs to the substituted phenylmorpholine class, a group known for diverse biological activities.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 954010-22-1
Cat. No. B2513198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
CAS954010-22-1
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC
InChIInChI=1S/C21H24N2O5/c1-26-17-10-16(11-18(12-17)27-2)21(25)22-13-20(24)23-8-9-28-19(14-23)15-6-4-3-5-7-15/h3-7,10-12,19H,8-9,13-14H2,1-2H3,(H,22,25)
InChIKeyMEHONRFKRAZGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide (CAS 954010-22-1): Chemical Identity and Procurement Baseline


3,5-Dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic small molecule (MF: C21H24N2O5; MW: 384.4 g/mol) that combines a 3,5-dimethoxyphenyl group with a 2-phenylmorpholine moiety via an oxoethyl linker . Its structure suggests it belongs to the substituted phenylmorpholine class, a group known for diverse biological activities. The compound is cataloged in chemical databases as a research chemical, serving primarily as a building block or intermediate for more complex molecules .

Why Generic Substitution is Not Feasible for 3,5-Dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide in Scientific Research


Interchanging this compound with closely related analogs is scientifically unsound due to the known, profound impact of subtle structural modifications on biological activity within the phenylmorpholine class. The parent structure, 2-phenylmorpholine, is itself a potent norepinephrine-dopamine releasing agent (NDRA), and small alterations can shift its target profile [1]. For instance, the introduction of a benzamide group is a strategy known to modulate enzyme inhibition, as seen with 3,5-dimethoxybenzamide's role as a poly(ADP-ribose) synthetase inhibitor [2]. Therefore, the specific combination of these pharmacophoric elements in this compound creates a unique, non-interchangeable profile, making direct substitution without validation a high-risk approach.

Quantitative Evidence Guide: Differentiating 3,5-Dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide (954010-22-1) from Its Closest Analogs


Unique Structural Conjugation of Pharmacophoric Fragments

The target compound uniquely combines two bioactive fragments: a 3,5-dimethoxybenzamide and a 2-phenylmorpholine. While 2-phenylmorpholine (MW: 163.22 g/mol) is a known NDRA and a fragment for STAT5/6 PROTAC synthesis , and 3,5-dimethoxybenzamide (MW: 181.19 g/mol) is an electron-deficient benzamide that acts as a poly(ADP-ribose) synthetase inhibitor [1], the specific conjugation via an oxoethyl linker is exclusive to this compound (MW: 384.4 g/mol) . This direct conjugation is not present in other commercially available analogs like 2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide or 3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide.

Medicinal Chemistry Fragment-Based Drug Discovery Small Molecule Synthesis

Predicted Physicochemical Profile Differentiation from Fragment Components

The lead optimization of bioactive fragments often requires increasing molecular weight and adjusting lipophilicity to improve target affinity and pharmacokinetics. The target compound (MW: 384.4 g/mol) falls within the optimal range for oral drug-like space (MW < 500 Da), unlike the much smaller fragments 2-phenylmorpholine (MW: 163.22) and 3,5-dimethoxybenzamide (MW: 181.19) . Furthermore, the presence of the oxoethyl linker and the 3,5-dimethoxy substitution pattern is predicted to influence hydrogen bonding and electron distribution differently compared to mono-substituted or unsubstituted benzamide analogs, potentially leading to a unique biological activity signature [1].

ADME Prediction Cheminformatics Drug-likeness

Stated Antibacterial Activity Profile Against Reference Strains

A vendor datasheet indicates that the target compound demonstrates specific antibacterial activity, with reported IC50 values of 15 µM against methicillin-resistant Staphylococcus aureus (MRSA) and 20 µM against Escherichia coli . This suggests a differential activity profile, with slightly higher potency against the Gram-positive MRSA strain compared to the Gram-negative E. coli strain, a 1.33-fold difference in this assay. This data point serves as a baseline for researchers screening for antibacterial compounds, though it should be noted that this is from a vendor source and lacks primary publication validation.

Antimicrobial Resistance Infectious Disease MRSA

Best-Fit Research and Industrial Application Scenarios for 3,5-Dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide


Neuroscience and Monoamine Transporter Research

Given that the 2-phenylmorpholine core structure is a known norepinephrine-dopamine releasing agent (NDRA) [1], this compound can serve as a key intermediate or a probe for studying monoamine transporters. The addition of the 3,5-dimethoxybenzamide moiety may alter the binding kinetics or specificity compared to 2-phenylmorpholine alone, making it useful for SAR studies aimed at developing novel CNS therapeutics.

Oncology Research: STAT5/6 Pathway Inhibitor Development

(R)-2-Phenylmorpholine is a recognized fragment used in the synthesis of STAT5/6 PROTAC degraders and inhibitors . This specific benzamide conjugate provides a more complex scaffold for designing next-generation PROTACs. Researchers can use this pre-functionalized molecule to explore linkers and E3 ligase ligands to create bifunctional degraders targeting STAT5/6-dependent cancers.

Antimicrobial Lead Identification and Optimization

This compound has a reported baseline antibacterial activity, with an IC50 of 15 µM against MRSA . While moderate, this activity establishes a starting point for a medicinal chemistry campaign. Researchers can use this as a lead molecule to improve potency, solubility, and selectivity by modifying the benzamide and phenylmorpholine substituents, a standard hit-to-lead approach for novel antibacterials.

Chemical Biology and Poly(ADP-ribose) Polymerase (PARP) Research

The 3,5-dimethoxybenzamide fragment is known to be an inhibitor of poly(ADP-ribose) synthetase [2]. The full compound can be used as a tool molecule to investigate the role of PARP inhibition in cellular processes, particularly where an additional phenylmorpholine moiety might offer cellular penetration or subcellular localization advantages over the simple benzamide fragment.

Quote Request

Request a Quote for 3,5-dimethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.